molecular formula C10H16O6 B14384697 Trimethyl butane-1,1,2-tricarboxylate CAS No. 89991-59-3

Trimethyl butane-1,1,2-tricarboxylate

Cat. No.: B14384697
CAS No.: 89991-59-3
M. Wt: 232.23 g/mol
InChI Key: NEDJDAUJXYJLCE-UHFFFAOYSA-N
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Description

Trimethyl butane-1,1,2-tricarboxylate is an organic compound with the molecular formula C10H16O6. It is a tricarboxylate ester, meaning it contains three carboxyl functional groups (-COOH) esterified with methyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl butane-1,1,2-tricarboxylate can be synthesized through the esterification of butane-1,1,2-tricarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and alcohol mixture, followed by purification through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The final product is often purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Trimethyl butane-1,1,2-tricarboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acids and methanol in the presence of water and an acid or base catalyst.

    Reduction: The compound can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Hydrolysis: Butane-1,1,2-tricarboxylic acid and methanol.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Trimethyl butane-1,1,2-tricarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which trimethyl butane-1,1,2-tricarboxylate exerts its effects depends on the specific reaction or application. In general, the ester groups can undergo hydrolysis, reduction, or substitution, leading to the formation of various products. The molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

Trimethyl butane-1,1,2-tricarboxylate can be compared with other tricarboxylate esters such as:

  • Trimethyl 1,2,4-butanetricarboxylate
  • Trimethyl 1,3,3-butanetricarboxylate
  • Trimethyl aconitate

These compounds share similar structural features but differ in the position and arrangement of the carboxyl groups. This compound is unique due to its specific arrangement of carboxyl groups, which influences its reactivity and applications.

Properties

CAS No.

89991-59-3

Molecular Formula

C10H16O6

Molecular Weight

232.23 g/mol

IUPAC Name

trimethyl butane-1,1,2-tricarboxylate

InChI

InChI=1S/C10H16O6/c1-5-6(8(11)14-2)7(9(12)15-3)10(13)16-4/h6-7H,5H2,1-4H3

InChI Key

NEDJDAUJXYJLCE-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

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